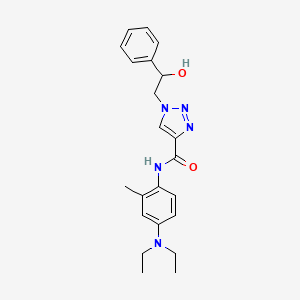
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a tetrahydropyran ring and a thiophene sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- 2H-Pyran-4-carboxylic acid, tetrahydro-, hydrazide
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
Uniqueness
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a tetrahydropyran ring and a thiophene sulfonamide group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c12-10(3-5-15-6-4-10)8-11-17(13,14)9-2-1-7-16-9/h1-2,7,11-12H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOGEMNOTXSMCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2366107.png)
![3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B2366108.png)


![1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2366113.png)
![[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B2366118.png)


![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2366122.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride](/img/structure/B2366124.png)

